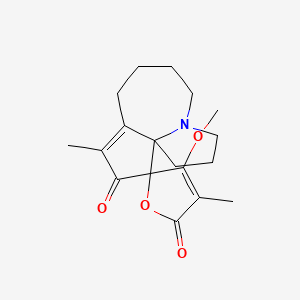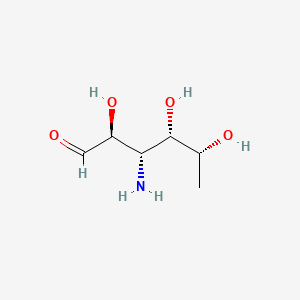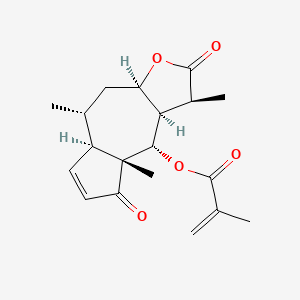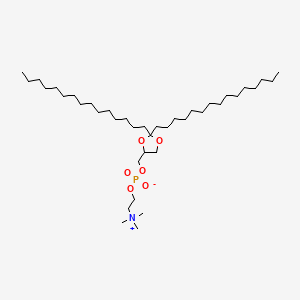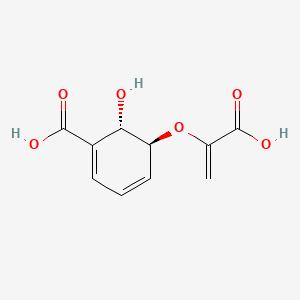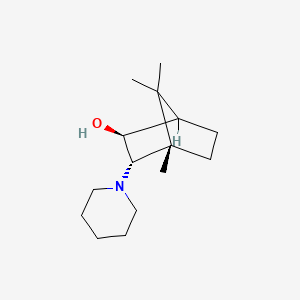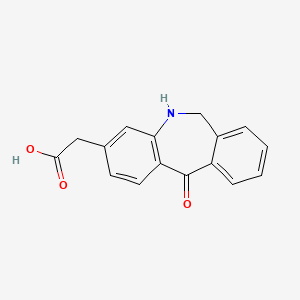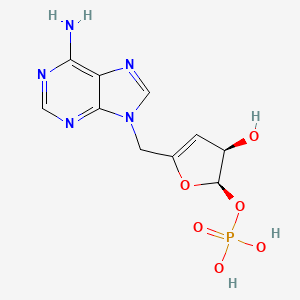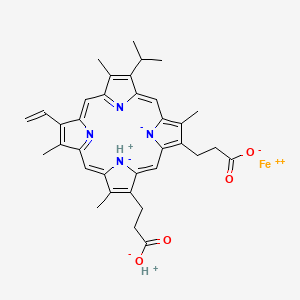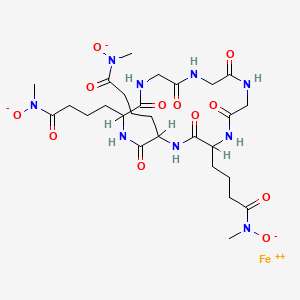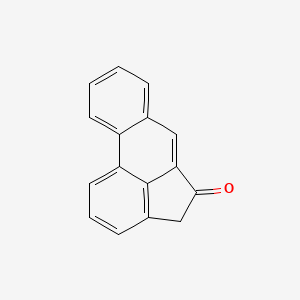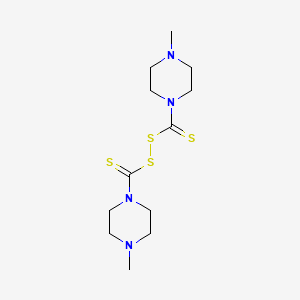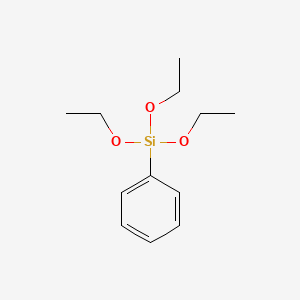
Triethoxyphenylsilane
描述
Triethoxyphenylsilane, also known as Phenyltriethoxysilane, is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions . It has a molecular weight of 240.37 .
Synthesis Analysis
Triethoxyphenylsilane has been used as a silica precursor for the synthesis of lithium silicates for CO2 adsorption . The synthesis process involves the use of different types of organosilicone precursors .
Molecular Structure Analysis
The molecular formula of Triethoxyphenylsilane is C12H20O3Si . The structure can be represented as C6H5Si(OC2H5)3 .
Chemical Reactions Analysis
Triethoxyphenylsilane has been used in the synthesis of lithium silicates for CO2 adsorption . It is also known to be reactive in Pd-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Triethoxyphenylsilane is a liquid at 20°C . It has a density of 0.996 g/mL at 25°C (lit.) , a boiling point of 112-113 °C/10 mmHg (lit.) , and a refractive index n20/D of 1.461 (lit.) . It is insoluble in water .
科学研究应用
Synthesis of Silicone Resin
Phenyltriethoxysilane (PhTES) is used in the synthesis of silicone resin containing phenyl groups . The silicone resin is synthesized by hydrolysis-condensation reaction using tetraethoxysilane (TEOS), chlorotrimethylsilane (TMCS), and PhTES . The silicone resin has been characterized using various techniques such as gel permeation chromatography, thermogravimetric analysis, ultraviolet-visible spectroscopy, contact angle, and softening point measurements .
Enhancement of Hydrophobicity
The addition of PhTES to silicone resin increases its hydrophobicity . This is beneficial in improving the water resistance of silicone resin, enhancing the wettability of the silicone resin surface for non-polar polymers, and promoting interfacial adhesion .
3. Application in Silicone Pressure-Sensitive Adhesives (SPSA) Silicone resin containing PhTES is applied to silicone pressure-sensitive adhesives (SPSA) to increase their hydrophobicity . This leads to improved wettability for polytetrafluoroethylene . The peel strength of SPSA can be increased by the content of PhTES in the silicone resin .
Preparation of Hydrophobic Silica Aerogel
PhTES is used as a modifier in the preparation of hydrophobic silica aerogel . The silica aerogel is prepared by in situ polymerization sol-gel method and ethanol supercritical drying, with TEOS as silica source, PhTES as modifier, ethanol as solvent, and ammonia as catalyst .
Adsorption Property Enhancement
The adsorption property of phenyltriethoxysilane modified SiO2 aerogel has been studied . The adsorption intensity of SiO2 aerogel with PhTES was found to be bigger than that of activated carbon with an average 5.84 times of 10 organic liquid .
6. Use in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff Fields Phenyltriethoxysilane is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
安全和危害
Triethoxyphenylsilane is classified as a flammable liquid and vapor. It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and getting medical advice/attention if you feel unwell .
作用机制
Target of Action
Phenyltriethoxysilane is primarily used in the synthesis of silicone resins . It acts as a silicon-based nucleophile, which is reactive in Pd-catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a hydrolysis-condensation reaction . This reaction involves the breaking of a bond in the reactant molecules due to the reaction with water (hydrolysis), followed by the formation of a new compound through the combination of the resulting molecules (condensation).
Biochemical Pathways
The hydrolysis-condensation reaction of Phenyltriethoxysilane leads to the formation of a crosslinked network structure . This structure is crucial in the synthesis of silicone resins, which have a wide range of applications due to their heat resistance, water resistance, ultraviolet resistance, and improved adhesion .
Result of Action
The result of Phenyltriethoxysilane’s action is the successful synthesis of silicone resins . These resins have been thoroughly characterized using various techniques, including gel permeation chromatography and thermogravimetric analysis . The properties of the resulting silicone resin can be adjusted by varying the weight percentage of the Phenyltriethoxysilane crosslink .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenyltriethoxysilane. For instance, the degree of hydrolysis and polycondensation in the Phenyltriethoxysilane-derived sol largely depends on the reaction temperature . Additionally, the presence of an acid catalyst can affect the progress of hydrolysis and polycondensation .
属性
IUPAC Name |
triethoxy(phenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVQKRGIASEUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124741-08-8 | |
| Record name | Benzene, (triethoxysilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124741-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044462 | |
| Record name | Triethoxy(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, (triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Phenyltriethoxysilane | |
CAS RN |
780-69-8 | |
| Record name | Phenyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyltriethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (triethoxysilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy(phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxy(phenyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLTRIETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI310T2X15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Triethoxyphenylsilane suitable for creating water-stable perovskite nanocrystals?
A1: Triethoxyphenylsilane’s hydrophobic phenyl groups are key. When used alongside tetramethyl orthosilicate in a modified ligand-assisted reprecipitation synthesis, TEPS enhances the hydrophobic properties of the resulting silica (SiO2) shell encapsulating the perovskite nanocrystals. This increased hydrophobicity boosts the stability of the nanocrystals in aqueous solutions, as demonstrated with CsPbBr3@SiO2 nanocrystals. []
Q2: Can Triethoxyphenylsilane be used to modify materials for environmental remediation?
A2: Yes, research shows that carbon derived from rubber fruit shells (RC) modified with both magnetite and Triethoxyphenylsilane (SRC) can effectively adsorb crystal violet dye from solutions. The addition of TEPS contributes to the adsorbent's capacity to remove this pollutant. []
Q3: How does Triethoxyphenylsilane contribute to the selectivity of molecularly imprinted polymers (MIPs)?
A3: In the synthesis of streptomycin-imprinted silica microspheres, Triethoxyphenylsilane acts as a functional monomer alongside 3-aminopropyltriethoxysilane. The ratio of these two monomers during the sol-gel process significantly influences the MIPs' adsorption ability and selectivity towards the target molecule. This suggests that the phenyl group of TEPS plays a role in the specific interactions with the template molecule during imprinting. []
Q4: Can Triethoxyphenylsilane modify SiO2 nanoparticles to improve the properties of hybrid powder coatings?
A4: Research has shown that grafting Triethoxyphenylsilane onto SiO2 nanoparticles can significantly improve the properties of hybrid powder coatings (HPC). Specifically, controlling the coverage density of TEPS on the nanoparticles can be used to tune the friction coefficient, hardness, elastic modulus, and roughness of the resulting HPC. []
Q5: How does the use of Triethoxyphenylsilane as an external donor affect propylene polymerization?
A5: Triethoxyphenylsilane acts as an efficient external donor in Ziegler-Natta catalyzed propylene polymerization. Studies indicate that it can act as a poison for atactic sites while activating isotactic sites, thereby influencing the catalyst activity and the polymer's molecular weight and isotacticity. [, , , , ]
Q6: How does Triethoxyphenylsilane compare to other alkoxysilane donors in propylene/1-hexene copolymerization?
A6: Compared to dimethoxydi-tert-butylsilane (DTBDMS), another alkoxysilane donor, Triethoxyphenylsilane exhibits distinct behavior in propylene/1-hexene copolymerization using a MgCl2/DIBP/TiCl4 catalyst. While both affect the active center distribution, copolymers produced with TEPS can be fractionated with increasing isotacticity and decreasing comonomer content as fractionation temperature rises. In contrast, DTBDMS yields nearly completely isospecific copolymer with a wider comonomer content distribution. [, ]
Q7: Can Triethoxyphenylsilane be used as a reagent in cross-coupling reactions?
A7: Yes, Triethoxyphenylsilane is a common reagent in Hiyama cross-coupling reactions. It has been successfully coupled with various aryl halides using palladium catalysts to produce substituted biphenyls. [, , , , ]
Q8: What is the role of Triethoxyphenylsilane in a Hiyama coupling reaction?
A8: Triethoxyphenylsilane serves as the organosilicon component that undergoes transmetalation with a palladium catalyst. This transmetalation step is crucial for the subsequent reductive elimination, ultimately forming the new carbon-carbon bond in the biaryl product. [, ]
Q9: Are there green chemistry approaches to using Triethoxyphenylsilane in cross-coupling reactions?
A9: Yes, researchers have successfully developed water-dispersible and magnetically recyclable palladium catalysts that allow Hiyama cross-coupling reactions with Triethoxyphenylsilane to be carried out in pure water, aligning with green chemistry principles. []
Q10: What is the molecular formula and weight of Triethoxyphenylsilane?
A10: The molecular formula of Triethoxyphenylsilane is C12H20O3Si, and its molecular weight is 240.37 g/mol.
Q11: What happens when Triethoxyphenylsilane undergoes hydrolysis?
A11: Hydrolysis of Triethoxyphenylsilane can lead to the formation of various products, including cyclic and cage-like silsesquioxanes. The reaction conditions, such as the solvent, pH, and the type of catalyst used, play a crucial role in determining the final product distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



